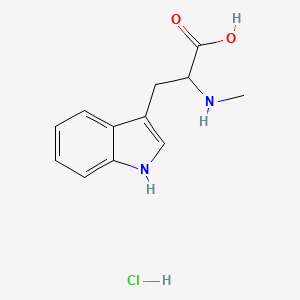

H-N-Me-Trp-OH.HCl

Description

Contextualizing N-Methyl-L-Tryptophan within Amino Acid and Peptide Chemistry

Amino acids are the fundamental building blocks of proteins and peptides, playing crucial roles in a vast array of biological processes. The modification of natural amino acids, such as the N-methylation of L-tryptophan, provides researchers with powerful tools to probe and manipulate biological systems. N-methylation, the addition of a methyl group to the nitrogen atom of the peptide backbone, is a common modification in natural peptides and has been shown to enhance their metabolic stability and membrane permeability.

In peptide chemistry, the incorporation of N-methylated amino acids like N-Methyl-L-tryptophan can significantly alter the conformational properties of peptides. This alteration can lead to increased resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide-based therapeutics. chemimpex.comchemimpex.com The methyl group can also influence the peptide's three-dimensional structure, which is critical for its interaction with biological targets. chemimpex.com

Overview of N-Methyl-L-Tryptophan Hydrochloride’s Role as a Synthetic Analog

N-Methyl-L-tryptophan hydrochloride serves as a synthetic analog of L-tryptophan, the natural precursor to the neurotransmitter serotonin (B10506). psychiatryonline.orgbiosynth.com This relationship is central to its application in neuropharmacological research. The hydrochloride salt form of N-Methyl-L-tryptophan enhances its solubility in aqueous solutions, facilitating its use in experimental settings.

A key feature of some methylated tryptophan analogs, such as α-methyl-L-tryptophan, is that they are not incorporated into proteins, unlike L-tryptophan. psychiatryonline.orgnih.gov This property is particularly advantageous in studies aiming to trace specific metabolic pathways without the confounding factor of protein synthesis. For instance, radiolabeled versions of methyl-tryptophan analogs are utilized in positron emission tomography (PET) to study serotonin synthesis in the brain. psychiatryonline.orgnih.govthno.org

Foundational Research Perspectives on Tryptophan Derivatives

Research into tryptophan derivatives is a broad and active area, driven by the diverse biological activities of these compounds. google.comresearchgate.net Tryptophan and its metabolites are involved in numerous physiological processes, including immune response and neurotransmission. thno.orgdovepress.com For example, the metabolism of tryptophan along the kynurenine (B1673888) pathway is a key area of investigation in immunology and oncology. nih.govmdpi.com

The synthesis of various tryptophan derivatives allows researchers to explore structure-activity relationships and develop compounds with specific therapeutic or diagnostic properties. nih.gov For example, modifications to the indole (B1671886) ring or the amino acid backbone of tryptophan have led to the development of potent enzyme inhibitors and receptor ligands. chemimpex.comchemimpex.comsigmaaldrich.com Foundational studies have established methods for synthesizing these derivatives, often starting from L-tryptophan and employing protective group chemistry to achieve the desired modifications. nih.govgoogle.comsnmjournals.org The development of these synthetic routes has been crucial for advancing the study and application of tryptophan derivatives in various scientific disciplines. lew.ro

Chemical and Physical Properties of N-Methyl-L-Tryptophan and its Hydrochloride Salt

The following tables summarize key chemical and physical properties of N-Methyl-L-tryptophan and its hydrochloride salt.

Table 1: Chemical and Physical Properties of N-Methyl-L-Tryptophan

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O2 pdbj.orgnih.govsigmaaldrich.com |

| Molecular Weight | 218.25 g/mol nih.govsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 242-245 °C sigmaaldrich.comsigmaaldrich.com |

Table 2: Chemical and Physical Properties of N-Methyl-L-Tryptophan Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClN2O2 biosynth.comnih.gov |

| Molecular Weight | 254.71 g/mol biosynth.comnih.gov |

| Melting Point | 217–219 °C |

Detailed Research Findings

Recent research has highlighted the importance of tryptophan derivatives in various therapeutic areas. For example, studies have shown that certain tryptophan derivatives can act as potent inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), which is implicated in tumor immune evasion. nih.govmdpi.com Specifically, 1-Methyl-L-tryptophan has been investigated for its IDO-inhibitory activity. nih.gov

Furthermore, the solubility of L-tryptophan methyl ester hydrochloride, a closely related compound, has been systematically studied in various solvents, providing crucial data for its crystallization and separation processes in pharmaceutical manufacturing. acs.org Research has also explored the synthesis of tryptophan-containing polymers for potential applications in drug delivery and biomaterials. lew.romdpi.com These studies underscore the ongoing efforts to harness the unique properties of tryptophan derivatives for advanced scientific and medical applications.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5965-27-5 |

|---|---|

Molecular Formula |

C12H15ClN2O2 |

Molecular Weight |

254.71 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-2-(methylamino)propanoic acid;hydrochloride |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10;/h2-5,7,11,13-14H,6H2,1H3,(H,15,16);1H |

InChI Key |

ODUKZJKEVZCMRV-UHFFFAOYSA-N |

SMILES |

CNC(CC1=CNC2=CC=CC=C21)C(=O)O.Cl |

Canonical SMILES |

CNC(CC1=CNC2=CC=CC=C21)C(=O)O.Cl |

sequence |

W |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Methyl L Tryptophan Hydrochloride

Established Synthetic Pathways for N-Methyl-L-Tryptophan Hydrochloride

Traditional methods for synthesizing N-Methyl-L-Tryptophan Hydrochloride often involve a multi-step process starting from the parent amino acid, L-Tryptophan. These pathways typically include esterification of the carboxylic acid, methylation of the alpha-amino group, and subsequent formation of the hydrochloride salt.

The initial step in many synthetic routes is the protection of the carboxylic acid group of L-Tryptophan, commonly through esterification. The methyl ester is a frequent choice, yielding L-Tryptophan methyl ester. A standard method involves reacting L-Tryptophan with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is often used as the catalyst; it reacts with methanol to generate hydrogen chloride (HCl) in situ, which then catalyzes the esterification and concurrently forms the hydrochloride salt of the amino ester. google.com

Another approach involves passing hydrogen chloride gas directly into a suspension of L-Tryptophan in a suitable solvent like dichloroethane. google.com The resulting L-Tryptophan hydrochloride is then esterified with an alcohol at reflux temperature. google.com The formation of the ester is critical as it prevents the carboxyl group from interfering in subsequent N-methylation steps.

Table 1: Reagents and Conditions for L-Tryptophan Esterification

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| L-Tryptophan | Methanol, Thionyl Chloride | Methanol | Reaction at room temperature | L-Tryptophan methyl ester hydrochloride google.com |

Once the carboxyl group is protected as an ester, the alpha-amino group can be methylated. One established method is reductive amination. This process involves the condensation of L-Tryptophan methyl ester with an aldehyde (such as an aromatic aldehyde) to form an imine (Schiff base). google.com The imine is then selectively reduced to the secondary amine using a reducing agent like sodium borohydride. google.com This method provides a pathway to N-substituted tryptophan esters. google.com

Direct methylation using methylating agents is another strategy, though it requires careful control to avoid over-methylation or methylation at the indole (B1671886) nitrogen. The choice of protecting groups for the indole nitrogen can be crucial for optimizing selectivity.

The formation of the hydrochloride salt (a type of hydrohalide) is an integral part of the synthesis. As mentioned, when acid catalysts like thionyl chloride in methanol or gaseous HCl are used for esterification, L-Tryptophan methyl ester hydrochloride is directly produced. google.com This salt form is often a stable, crystalline solid that is easier to handle and purify than the free base.

Conversely, dehydrohalogenation is the process of removing the hydrochloride to generate the free amine. This is typically required before subsequent reactions, such as the condensation with an aldehyde in reductive amination. google.com Dehydrohalogenation is achieved by treating the hydrochloride salt with a base, such as an organic amine like triethylamine (B128534) or an inorganic base like sodium hydroxide, under alkaline conditions. google.comlew.ro The resulting free L-Tryptophan methyl ester can then be used in the next synthetic step. google.com

Contemporary Approaches to N-Methyl-L-Tryptophan Analog Synthesis

Modern synthetic chemistry has introduced more efficient and elegant methods for preparing N-methylated amino acids, often providing higher yields and better selectivity. These approaches frequently rely on specialized chemical intermediates and advanced protecting group strategies.

A highly effective contemporary method for N-methylation involves the formation and subsequent reductive cleavage of a 5-oxazolidinone (B12669149) intermediate. researchgate.netacs.org This strategy is applicable to a wide range of amino acids, including those with reactive side chains like tryptophan. researchgate.net The process begins with an N-protected amino acid, such as Fmoc-L-Tryptophan. This starting material is reacted with formaldehyde, typically in the presence of an acid catalyst like p-toluenesulfonic acid, to form the corresponding 5-oxazolidinone ring. researchgate.net

The key step is the reductive opening of this oxazolidinone ring. Treatment with a reducing agent, commonly a mixture of triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA), cleaves the ring and simultaneously methylates the nitrogen atom, yielding the desired N-Fmoc-N-methyl-L-Tryptophan. researchgate.netpublish.csiro.au This method is valued for its efficiency and for proceeding under conditions that are compatible with many common protecting groups. nih.gov

Table 2: Synthesis of N-Methyl Amino Acids via 5-Oxazolidinone Intermediate

| Precursor | Ring Formation Reagent | Reductive Cleavage Reagents | Product | Reference |

|---|---|---|---|---|

| Fmoc-Amino Acid | Formaldehyde, p-toluenesulfonic acid | Triethylsilane (Et₃SiH), Trifluoroacetic Acid (TFA) | Fmoc-N-Methyl Amino Acid | researchgate.net |

The successful synthesis of N-Methyl-L-Tryptophan, especially for its incorporation into peptides, relies heavily on the strategic use of protecting groups. peptide.com The two most widely used protecting groups for the alpha-amino group in solid-phase peptide synthesis (SPPS) are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). peptide.comnih.gov

Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile, meaning it is removed under basic conditions (e.g., with piperidine (B6355638) in DMF), while remaining stable to acids. google.com This property is central to the Fmoc/tBu orthogonal protection strategy used in SPPS. nih.gov

Boc (tert-butyloxycarbonyl): This group is acid-labile and is removed by treatment with acids like trifluoroacetic acid (TFA). google.com

Table 3: Common Protecting Groups in Tryptophan Chemistry

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Condition |

|---|---|---|---|

| 9-fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) google.com |

Radiosynthesis of Isotopically Labeled N-Methyl-L-Tryptophan Analogs

The development of isotopically labeled N-Methyl-L-Tryptophan (N-Me-L-Trp) analogs is crucial for their application in molecular imaging techniques like Positron Emission Tomography (PET). PET tracers based on tryptophan analogs, such as α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT), are used to trace the kynurenine (B1673888) pathway of tryptophan metabolism. oup.comsnmjournals.orgmdpi.com The short half-life of carbon-11 (B1219553) (t½ ≈ 20.4 min) necessitates rapid and efficient radiosynthesis protocols, often requiring an on-site cyclotron. nih.govacs.org This has driven research into analogs labeled with fluorine-18 (B77423) (t½ ≈ 109.7 min), which allows for broader distribution and more flexible imaging schedules. snmjournals.orgnih.govacs.org

The radiosynthesis of these analogs involves complex, multi-step procedures. For [¹¹C]AMT, a common method is the alkylation of a protected L-tryptophan precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.govnih.gov One approach involves the enantioselective [¹¹C]methylation of an enolate derived from a chiral Schiff base of L-tryptophan methyl ester. nih.govnih.gov This synthesis can yield "no-carrier-added" α-[¹¹C]methyl-L-tryptophan with high specific activity. nih.gov Automated synthesis modules are often employed to ensure reliability and improve chemical purity and specific activity for clinical use. researchgate.net

For ¹⁸F-labeled analogs, such as 5-[¹⁸F]Fluoro-α-methyl-L-tryptophan (5-[¹⁸F]F-AMT) and 6-[¹⁸F]Fluoro-α-methyl-L-tryptophan ([¹⁸F]6-F-AMTrp), synthesis often starts from a precursor molecule containing a leaving group or a prosthetic group like a boronic ester (BPin). nih.govacs.orgthno.org Copper-catalyzed fluorination reactions have been adapted for the direct radiolabeling of the tryptophan aromatic ring using no-carrier-added ¹⁸F. thno.org Another strategy involves the synthesis of 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp) via a one-pot, two-step protocol, which provides a valuable alternative to [¹¹C]AMT. nih.gov These methods provide access to a library of tryptophan-based PET agents with the potential for direct introduction of ¹⁸F at various positions on the indole ring. nih.govthno.org

| Radiolabeled Analog | Isotope | Precursor/Method | Radiochemical Yield (non-decay-corrected) | Reference |

|---|---|---|---|---|

| α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT) | ¹¹C | Alkylation with [¹¹C]CH₃I of a Schiff base anion of L-tryptophan methyl ester. | 20-25% | nih.gov |

| α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT) | ¹¹C | Automated 6-step synthesis from [¹¹C]CO₂ on an Eckert & Ziegler Modular-Lab system. | 5.3 ± 1.2% | researchgate.net |

| 5-[¹⁸F]Fluoro-L-α-methyl tryptophan (5-[¹⁸F]F-AMT) | ¹⁸F | Copper-catalyzed fluorination of 5-BPin-AMT precursor. | 4.2-14.9% (decay-corrected) | nih.govresearchgate.net |

| 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp) | ¹⁸F | One-pot, two-step protocol. | 20 ± 5% (decay-corrected) | nih.gov |

| 6-[¹⁸F]Fluoro-α-methyl-L-tryptophan ([¹⁸F]6-F-AMTrp) | ¹⁸F | Fluorination of a protected precursor. | Not specified | acs.org |

Transition Metal-Catalyzed Functionalization of Tryptophan Core Structures

Transition metal catalysis provides a powerful toolkit for the precise functionalization of the tryptophan core, enabling modifications that are otherwise challenging. nih.gov These methods often target the C-H bonds of the indole ring, allowing for the introduction of various substituents. acs.org Palladium (Pd), rhodium (Rh), and copper (Cu) are among the most utilized metals for these transformations. rsc.orgresearchgate.netrhhz.net

Palladium-catalyzed reactions are widely employed for creating C-C and C-N bonds at the indole nucleus. The direct arylation of tryptophan residues at the C2 position can be achieved using a palladium catalyst in aqueous media, often accelerated by microwave heating. rhhz.net This method demonstrates high selectivity for tryptophan over other amino acids. rhhz.net Furthermore, palladium catalysis enables the synthesis of the indole ring itself through reductive N-heteroannulation, a key step in preparing various tryptophan derivatives. researchgate.netresearchgate.net

Rhodium catalysts have emerged as highly effective for regioselective C-H activation and functionalization. researchgate.netnih.gov By using specific directing groups, such as N-P(tBu)₂, rhodium complexes can direct alkylation to the C7 position of the tryptophan indole ring. acs.orgmdpi.com This strategy has been used for the ligation and macrocyclization of tryptophan-containing peptides. acs.org Rhodium(III)-catalyzed C7 alkenylation has also been developed to construct maleimide-containing peptides and cyclic peptides. researchgate.net A notable approach involves the Rh-catalyzed annulation between protected anilines and alkynyl chlorides to regioselectively synthesize non-canonical tryptophans with substituents at the C4–C7 positions. researchgate.netnih.govthieme-connect.com

Copper-catalyzed reactions, such as the Ullmann coupling, offer a means for N-arylation of the tryptophan indole side chain. rsc.org This method is valued for its tolerance of diverse functional groups and its chemoselectivity towards tryptophan residues within peptides. rsc.org

| Catalyst | Reaction Type | Position of Functionalization | Key Features | Reference |

|---|---|---|---|---|

| Palladium(II) | Direct C-H Arylation | C2 | Microwave-assisted, high selectivity in aqueous media. | rhhz.net |

| Rhodium(I)/Rhodium(III) | C-H Alkylation/Alkenylation | C7 | Utilizes a directing group (e.g., N-P(tBu)₂) for high regioselectivity. | acs.orgmdpi.comresearchgate.net |

| Rhodium(III) | C-H Annulation | C4-C7 | Boc-directed synthesis of non-canonical tryptophans from anilines. | researchgate.netnih.gov |

| Copper(I)/Copper(II) | N-Arylation (Ullmann Coupling) | N1 | Excellent functional group tolerance for modifying peptides. | rsc.org |

| Palladium(0)/Palladium(II) | C-H Glycosylation | C2 | Auxiliary-directed synthesis of C-glycosylated tryptophan. | chinesechemsoc.orgacs.org |

Advanced Chemical Modifications for Functional Enhancement

Conjugation Chemistry for Polymeric N-Methyl-L-Tryptophan Systems

The conjugation of N-Methyl-L-Tryptophan (MLT) to polymers creates advanced materials with tailored properties. A significant approach involves the synthesis of amphiphilic block copolymers, such as PEG-poly(MLT), where a hydrophilic poly(ethylene glycol) (PEG) block is attached to a hydrophobic poly(N-Methyl-L-Tryptophan) block. researchgate.netmdpi.comnih.gov These copolymers can self-assemble in aqueous solutions to form polymeric micelles. researchgate.netmdpi.com

The synthesis of these polymers is often achieved through the ring-opening polymerization (ROP) of an N-phenyl carbamate (B1207046) (NPC) derivative of MLT. researchgate.netmdpi.com The NPC method is advantageous as it uses milder reaction conditions and less toxic reagents compared to the traditional N-carboxy anhydride (B1165640) (NCA) method. mdpi.comnih.gov The polymerization is initiated by a macroinitiator like ω-amino-poly(ethylene glycol) (PEG-NH₂), leading to the formation of the desired PEG-poly(MLT) block copolymer. researchgate.netmdpi.com

Another strategy for creating tryptophan-based polymeric systems is the copolymerization of functionalized tryptophan monomers. For instance, cross-linked microbeads have been prepared by the copolymerization of N-methacryloyl-L-(+)-tryptophan methyl ester (MATrp) with a cross-linker like ethylene (B1197577) glycol dimethacrylate (EGDMA). tubitak.gov.trnih.gov These polymeric microbeads have shown high affinity for aromatic compounds due to hydrophobic and π-π stacking interactions. nih.gov Similarly, novel block copolymers have been synthesized using reversible addition–fragmentation chain transfer (RAFT) polymerization of N-acryloyl-L-tryptophan (A-Trp-OH). acs.org

| Polymer System | Monomer/Precursor | Polymerization Method | Resulting Structure | Reference |

|---|---|---|---|---|

| PEG-poly(MLT) | MLT-N-phenyl carbamate (MLT-NPC) | Ring-Opening Polymerization (ROP) | Amphiphilic block copolymer micelles. | researchgate.netmdpi.comnih.gov |

| poly(EGDMA-MATrp) | N-methacryloyl-L-(+)-tryptophan methyl ester (MATrp) | Copolymerization | Cross-linked polymeric microbeads. | tubitak.gov.trnih.gov |

| poly(A-Trp-OH) block copolymers | N-acryloyl-L-tryptophan (A-Trp-OH) | Reversible Addition–Fragmentation Chain Transfer (RAFT) | Hydrophobic-hydrophilic block copolymers. | acs.org |

Glycosylation and Other Post-Translational-like Modifications of Tryptophan Analogs

Glycosylation represents a crucial class of post-translational modifications (PTMs) that can significantly alter the properties of amino acids and proteins. The synthesis of C-glycosylated tryptophan analogs, where a sugar moiety is attached directly to a carbon atom of the indole ring, is a synthetic challenge of high interest. chinesechemsoc.orgnih.gov One of the most remarkable natural examples is α-C-Mannosyltryptophan (α-C-Man-Trp), a PTM found in several important glycoproteins. nih.gov

Synthetic strategies to access these complex structures have evolved significantly. Early methods involved the reaction of a C2-lithiated tryptophan derivative with a sugar epoxide, which required extensive use of protecting groups. chinesechemsoc.org More recent and efficient approaches utilize transition-metal catalysis. Palladium-catalyzed C-H glycosylation has been developed for the direct and stereoselective installation of a mannosyl group at the C2 position of tryptophan. chinesechemsoc.orgacs.org This method often employs a directing group, such as picolinamide (B142947) (PA) or isoquinoline-1-carboxylic acid (i1QA), attached to the N-terminus of the tryptophan substrate to guide the catalyst to the C2-H bond. chinesechemsoc.org

Beyond glycosylation, other PTM-like modifications of tryptophan are being explored. Post-translational isoprenylation of tryptophan, involving the attachment of a geranyl or farnesyl group, has been identified in bacterial peptide pheromones. beilstein-journals.orgd-nb.info This modification leads to the formation of a complex tricyclic structure. beilstein-journals.org The enzymes responsible for these modifications, such as ComQ, are being studied for their potential in enzyme engineering to synthesize novel prenylated tryptophan derivatives. beilstein-journals.org Other modifications observed in proteins that can influence tryptophan's function include acetylation, methylation, and ubiquitination, which often occur on nearby lysine (B10760008) residues that interact with tryptophan via cation-π interactions. researchgate.net The chemical synthesis of tryptophan analogs bearing these modifications is an active area of research to probe their biological functions.

| Modification Type | Synthetic Method | Example Product | Key Features | Reference |

|---|---|---|---|---|

| C-Glycosylation (Mannosylation) | Pd-catalyzed auxiliary-directed C-H glycosylation | C2-α-Mannosyl-tryptophan | Highly efficient and stereoselective; uses a directing group on the N-terminus. | chinesechemsoc.org |

| C-Glycosylation (Mannosylation, Glucosylation, Galactosylation) | Reaction with β-C-glycosylacetylenes | β-anomers of C-Man-Trp | Provides access to β-anomers of C-glycosylated tryptophan. | nih.gov |

| Isoprenylation (Prenylation) | Enzymatic (e.g., using KgpF enzyme) | Fmoc-protected prenylated tryptophan | Enzyme modifies the indole ring to form a tricyclic structure. | rsc.org |

| General PTMs (Acetylation, Methylation, etc.) | Studied in native proteins | Acetylated or methylated lysine interacting with Trp | Modifications on nearby residues can regulate protein function via cation-π interactions. | researchgate.net |

Biological Systems, Enzymatic Interactions, and Metabolic Interplay of N Methyl L Tryptophan

Engagement with Endogenous Tryptophan Metabolic Pathways

The major metabolic routes for L-tryptophan include the kynurenine (B1673888) pathway, which accounts for the majority of its catabolism, the serotonin (B10506) pathway, leading to the production of the neurotransmitter serotonin and the hormone melatonin, and various indole (B1671886) derivative pathways, largely mediated by gut microbiota. researchgate.netoup.com The introduction of a methyl group on the alpha-amino group of L-tryptophan, as in N-Methyl-L-Tryptophan, significantly alters its interaction with the enzymes of these pathways.

The initial and rate-limiting step of the kynurenine pathway is catalyzed by two enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov Available evidence suggests that N-Methyl-L-Tryptophan does not serve as a significant substrate or modulator for these key enzymes.

Structural studies of TDO have revealed that the N1 nitrogen of the indole ring of tryptophan forms a hydrogen bond with a histidine residue in the active site. Methylation at this position, as seen in 1-methyl-tryptophan (a different isomer from N-Methyl-L-Tryptophan), leads to steric hindrance and renders the compound inactive against TDO. researchgate.net While the methyl group in N-Methyl-L-Tryptophan is on the alpha-amino group and not the indole nitrogen, the substrate specificity of TDO for L-tryptophan is rigid, and modifications to the tryptophan structure can significantly impact binding and catalysis. nih.govpnas.org

Similarly, while IDO has a broader substrate specificity than TDO, there is no direct evidence to suggest that N-Methyl-L-Tryptophan is a substrate or a modulator of its activity. nih.govmdpi.com It is crucial to distinguish N-Methyl-L-Tryptophan from 1-methyl-tryptophan (1-MT), which is a known inhibitor of IDO and is used experimentally to study the kynurenine pathway. frontiersin.orgresearchgate.net The different positioning of the methyl group results in distinct biological activities.

The synthesis of serotonin from L-tryptophan is a two-step process initiated by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step. nih.govnih.gov This is followed by the action of aromatic amino acid decarboxylase. The activity of TPH is dependent on the availability of L-tryptophan. nih.gov

There is currently a lack of scientific literature describing any direct modulatory effect of N-Methyl-L-Tryptophan on tryptophan hydroxylase or the subsequent enzymes in the serotonin biosynthesis pathway. The structural difference between L-tryptophan and N-Methyl-L-Tryptophan likely prevents the latter from being recognized as a substrate by TPH.

The gut microbiota metabolizes L-tryptophan into a variety of indole derivatives through pathways distinct from the host's kynurenine and serotonin pathways. oup.comnih.gov These microbial metabolites can have significant effects on host physiology. The capacity of the gut microbiota to metabolize N-Methyl-L-Tryptophan has not been extensively studied. It is plausible that some microbial enzymes could act on this modified amino acid, but specific pathways and their physiological significance remain to be elucidated.

Characterization of N-Methyltryptophan Oxidase (MTOX) and Related Enzymes

N-Methyl-L-Tryptophan is primarily metabolized through the action of a specific flavoenzyme called N-Methyltryptophan Oxidase (MTOX). This enzyme catalyzes the oxidative demethylation of N-Methyl-L-Tryptophan.

N-Methyltryptophan Oxidase, found in organisms such as Escherichia coli, exhibits a high degree of specificity for N-methyl-L-tryptophan. It can also oxidize other N-methyl amino acids, such as sarcosine (B1681465) (N-methylglycine), but at a much slower rate, indicating that sarcosine is a poor substrate. The enzyme catalyzes the oxidative demethylation of N-methyl-L-tryptophan to produce L-tryptophan and formaldehyde.

The catalytic mechanism of MTOX is a subject of ongoing research. Studies suggest a "ping-pong" kinetic mechanism, where the enzyme reacts with the first substrate (N-Methyl-L-Tryptophan) and releases the first product (the imino acid) before binding to the second substrate (oxygen). However, some findings are also consistent with a rapid equilibrium ordered mechanism with oxygen as the first substrate. The reaction involves the transfer of a hydride ion equivalent from the substrate to the flavin cofactor. Computational studies favor a direct concerted hydride transfer mechanism.

Substrate Specificity of N-Methyltryptophan Oxidase

| Substrate | Relative Activity | Notes |

|---|---|---|

| N-Methyl-L-Tryptophan | High | Primary substrate. |

| Sarcosine (N-methylglycine) | Low | Poor substrate. |

| Other N-methyl amino acids | Variable | Generally lower activity compared to N-Methyl-L-Tryptophan. |

The catalytic activity of N-Methyltryptophan Oxidase is dependent on a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. This prosthetic group is essential for the redox chemistry of the enzyme. The FAD molecule is reduced by the N-methyl-L-tryptophan substrate and then re-oxidized by molecular oxygen, completing the catalytic cycle. The covalent attachment of FAD to the enzyme is thought to modulate the redox potential of the flavin and stabilize its binding in the active site.

Cofactor and Mechanistic Details of MTOX

| Aspect | Description |

|---|---|

| Cofactor | Flavin Adenine Dinucleotide (FAD), covalently bound. |

| Reaction Type | Oxidative Demethylation. |

| Proposed Kinetic Mechanism | Modified Ping Pong or Rapid Equilibrium Ordered. |

| Key Mechanistic Step | Direct concerted hydride transfer. |

Enzymatic Regulation and Inhibition by N-Methyl-L-Tryptophan Analogs

N-Methyl-L-tryptophan and its analogs interact with several enzymes, influencing their activity and contributing to the regulation of metabolic pathways. A notable example is the flavoenzyme N-Methyltryptophan oxidase (MTOX) from Escherichia coli, which catalyzes the oxidative demethylation of N-methyl-L-tryptophan. nih.gov The kinetics of this interaction suggest a modified ping-pong mechanism, where oxygen binds to the reduced enzyme before the imino acid product is released. nih.gov

Analogs of N-Methyl-L-tryptophan also exhibit regulatory effects on key enzymes in tryptophan metabolism. For instance, alpha-methyl-tryptophan, an analog that is not degraded by Tryptophan 2,3-dioxygenase (TDO), has been shown to increase and sustain TDO protein levels. nih.gov This suggests the existence of noncatalytic binding sites on the TDO protein that regulate its stability. nih.gov While it doesn't inhibit the enzyme's catalytic activity, its binding leads to TDO stabilization and consequently higher tryptophan degradation. nih.gov Other analogs, which act as competitive inhibitors, bind to the enzyme's active site but are not catabolized due to steric hindrance from modifications like the methyl group. mdpi.comfrontiersin.org

Indoleamine 2,3-Dioxygenase (IDO) Inhibition by N-Methyl-L-Tryptophan

N-Methyl-L-tryptophan is a well-documented inhibitor of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway of tryptophan metabolism. nih.gov IDO catalyzes the initial, rate-limiting step of converting tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. nih.govbio-techne.com This process is crucial in immune regulation, as tryptophan depletion and the accumulation of its metabolites can suppress T-cell activation and promote immune tolerance. nih.govbio-techne.comnih.gov By acting as a competitive inhibitor, N-Methyl-L-tryptophan binds to the IDO enzyme, preventing the degradation of tryptophan and thereby interfering with these immunosuppressive effects. frontiersin.orgnih.gov

Stereoisomeric Specificity in IDO Modulation by N-Methyl-L-Tryptophan and its Enantiomers

The inhibitory effect of N-Methyl-tryptophan on IDO enzymes exhibits significant stereoisomeric specificity. The compound exists as two stereoisomers: 1-methyl-L-tryptophan (L-1MT) and 1-methyl-D-tryptophan (D-1MT or Indoximod). frontiersin.org Research has shown that these enantiomers have different potencies against the two isoforms of IDO, namely IDO1 and IDO2. nih.govplos.org

Generally, L-1MT is a more potent inhibitor of IDO1 enzyme activity in cell-free systems and various cell lines. nih.govnih.govresearchgate.net Conversely, D-1MT is considered to be a preferential inhibitor of IDO2. nih.govplos.orgresearchgate.net However, some studies have reported conflicting findings, with one report suggesting that L-1MT is more efficient than D-1MT at inhibiting both IDO1 and IDO2. nih.govnih.gov This discrepancy might be due to the different concentration ranges tested in the studies. nih.gov Despite L-1MT being a stronger inhibitor in biochemical assays, D-1MT has often shown superior antitumor activity in preclinical in vivo models. nih.govnih.gov This has been partly attributed to its effect on IDO2 or other IDO-independent ("off-target") effects. nih.gov

| Stereoisomer | Primary Target | Observed Potency | Context |

|---|---|---|---|

| 1-Methyl-L-Tryptophan (L-1MT) | IDO1 | More potent inhibitor of IDO1 activity. nih.govnih.gov | Cell-free assays, in vitro cell lines. nih.govnih.gov |

| 1-Methyl-D-Tryptophan (D-1MT / Indoximod) | IDO2 | Preferentially inhibits IDO2; superior anti-tumor response in vivo. nih.govnih.govplos.org | Preclinical models, in vivo anti-tumor studies. nih.govnih.gov |

Impact on Kynurenine Production and T-Cell Proliferation in Preclinical Immune Models

The inhibition of IDO by N-Methyl-L-tryptophan directly impacts the kynurenine pathway, leading to reduced production of kynurenine and subsequent effects on immune cells. bio-techne.com IDO-mediated tryptophan degradation creates an immunosuppressive microenvironment by depleting tryptophan, which is essential for T-cell proliferation, and by producing metabolites like kynurenine that can induce T-cell apoptosis. bio-techne.comnih.govresearchgate.net

In preclinical models, the application of IDO inhibitors like N-Methyl-L-tryptophan is intended to prevent both tryptophan depletion and the generation of these immunomodulatory metabolites. frontiersin.org By blocking IDO, N-Methyl-L-tryptophan and its isomers can reverse the suppression of T-cell proliferation. frontiersin.orgaacrjournals.org For instance, both D-1MT and L-1MT have been shown to restore the proliferation of T-cells that were suppressed by IDO-expressing dendritic cells. researchgate.netaacrjournals.org However, some studies indicate that while N-Methyl-L-tryptophan can inhibit kynurenine production, it may not reverse IDO2-mediated arrest of T-cell proliferation, even at high concentrations, suggesting a complex interplay of factors in overcoming immune tolerance. nih.gov

Immunomodulatory Roles of N-Methyl-L-Tryptophan in Experimental Contexts

Beyond direct IDO inhibition, N-Methyl-L-tryptophan demonstrates broader immunomodulatory roles in various experimental settings. These effects are largely tied to its influence on the kynurenine pathway, which is a critical regulator of the immune response, particularly as a counter-regulatory mechanism during inflammation. mdpi.comnih.gov

Effects on Immune Cell Responses and Tryptophan Catabolism in vitro

In vitro studies have consistently shown that N-Methyl-L-tryptophan can modulate immune cell responses by interfering with tryptophan catabolism. IDO-expressing antigen-presenting cells, such as dendritic cells, suppress T-cell activation by reducing local tryptophan levels. nih.gov The introduction of N-Methyl-L-tryptophan isomers can reverse this suppression. aacrjournals.org For example, in co-cultures of alloreactive T-cells with IDO1-positive human cancer cells, the D-isomer of 1-MT paradoxically inhibited T-cell proliferation, an effect linked to an unexpected upregulation of IDO1 expression by the inhibitor itself. plos.orgnih.gov This highlights the complex and sometimes counterintuitive effects of these compounds. Furthermore, N-Methyl-L-tryptophan has been observed to suppress the LPS-induced maturation of neutrophils, indicating a modulatory effect on innate immune cells. mdpi.com

| Cell Type | Experimental Condition | Effect of N-Methyl-Tryptophan | Reference |

|---|---|---|---|

| Human T-cells | Co-cultured with IDO-expressing dendritic cells | Reversal of proliferation suppression | aacrjournals.org |

| Human T-cells | Co-cultured with IDO1+ cancer cells | Paradoxical inhibition of proliferation (with D-1MT) | plos.org |

| Neutrophils | LPS-induced maturation | Suppression of maturation | mdpi.com |

Investigating N-Methyl-L-Tryptophan’s Influence on Inflammatory Cascades

The kynurenine pathway is intricately linked with inflammatory processes. Pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor (TNF) are potent inducers of IDO1 expression, thereby accelerating tryptophan catabolism during inflammation. frontiersin.orgnih.gov The resulting metabolites have immunomodulatory properties that can either suppress or, in some contexts, contribute to inflammation. nih.gov

Preclinical Pharmacokinetic Assessment of N-Methyl-L-Tryptophan Analogs in Animal Models

The preclinical evaluation of N-Methyl-L-tryptophan and its analogs in animal models is a critical step in understanding their therapeutic potential. These studies provide essential insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which are crucial for predicting their behavior in humans. Research in various animal species, including mice, rats, dogs, and pigs, has shed light on the pharmacokinetic properties of several key analogs, such as 1-methyl-L-tryptophan (L-1MT), 1-methyl-D-tryptophan (D-1MT), and α-Methyl-l-tryptophan (α-MLT).

Absorption and Bioavailability

Following administration, N-Methyl-L-tryptophan analogs exhibit variable absorption characteristics depending on the specific compound, the animal model, and the route of administration. For instance, studies with D-1MT have shown that its oral bioavailability can be influenced by the dose. In rats and dogs, exceeding certain oral dosage levels of D-1MT led to a decrease in the maximum plasma concentration (Cmax) and the area under the curve (AUC), suggesting saturable absorption. nih.gov Specifically, the lowest saturating oral doses were identified as 600 mg/m²/day in rats and 1200 mg/m²/day in dogs, resulting in bioavailabilities of 92% and 47%, respectively. nih.gov

In contrast, α-Methyl-l-tryptophan has been shown to be orally active in mice, effectively administered through drinking water. nih.govnih.gov This route of administration proved successful in achieving therapeutic effects in obesity models, indicating sufficient oral absorption. nih.govnih.gov

Distribution and Plasma Protein Binding

The distribution of N-Methyl-L-tryptophan analogs throughout the body is a key determinant of their pharmacological effects. Studies have shown that these compounds can accumulate in various tissues. For example, in a porcine model, repeated subcutaneous injections of L-1MT resulted in its accumulation in the brain and other organs, with concentrations similar to or even higher than those of endogenous tryptophan. nih.govjst.go.jpresearchgate.netnih.gov The highest concentrations of L-1MT were observed in the kidney and liver. nih.gov

Tissue distribution studies in mice with D-1MT also revealed the highest concentrations in the kidney, followed by the liver, muscle, heart, lung, and spleen. nih.gov

An important factor influencing the distribution of these analogs is their binding to plasma proteins. Interestingly, the addition of a methyl group to tryptophan appears to reduce its binding capacity. nih.gov Both D-1MT and L-1MT have been reported to have low plasma protein binding, with less than 15% being bound. nih.govnih.gov This is in stark contrast to tryptophan itself, which is extensively bound to serum albumin (77-94%). nih.govnih.gov The lower protein binding of the methylated analogs suggests that a larger fraction is free in the circulation and available for distribution into tissues.

Metabolism and Excretion

The metabolism of N-Methyl-L-tryptophan analogs is an area of ongoing investigation. One study noted that there was no significant degradation of D-1MT when incubated in rat plasma for 24 hours, suggesting a degree of stability in the bloodstream. nih.gov

Excretion of these compounds occurs through both renal and fecal routes. In mice, approximately 35.1% of a dose of D-1MT was excreted in the urine and 13.5% in the feces within 48 hours. nih.gov The high concentrations of L-1MT found in the kidneys of pigs also point to the urinary excretion pathway being significant for this analog. nih.gov

Pharmacokinetic Parameters in Different Animal Models

Pharmacokinetic parameters such as half-life (t½), time to maximum concentration (Tmax), and clearance vary among different N-Methyl-L-tryptophan analogs and across animal species.

A study comparing the pharmacokinetics of D-1MT in rats and dogs following oral administration revealed a longer elimination half-life in rats (28.7 hours) compared to dogs (6.0 hours). nih.gov The Tmax was also significantly different, being 8 hours in rats and 1 hour in dogs. nih.gov Furthermore, D-1MT exhibited a larger AUC and volume of distribution (Vd), and slower clearance in rats compared to dogs. nih.gov

In a porcine model, a single subcutaneous injection of L-1MT resulted in the maximum plasma concentration being reached at 12 hours, with a half-life of 10.9 hours. nih.gov Repeated daily injections led to increasing plasma concentrations, reaching a steady state after two days. nih.govjst.go.jpresearchgate.netnih.gov

The table below summarizes key pharmacokinetic parameters for D-1MT in rats and dogs.

| Parameter | Rat | Dog |

| Oral Bioavailability | 92% (at 600 mg/m²) | 47% (at 1200 mg/m²) |

| Elimination Half-life (t½) | 28.7 hours | 6.0 hours |

| Time to Max. Concentration (Tmax) | 8 hours | 1 hour |

| Plasma Protein Binding | <15% | <15% |

Data sourced from a study on the toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan. nih.gov

The following table details the tissue distribution of L-1MT in a porcine model 12 hours after the final of five daily subcutaneous injections.

| Tissue | L-1MT Concentration (nmol/g wet tissue weight) |

| Kidney | >100 |

| Liver | >100 |

| Adrenal Gland | 48-83 |

| Lung | 48-83 |

| Heart | 48-83 |

| Spleen | 48-83 |

| Muscle | 48-83 |

| Thyroid Gland | 48-83 |

| Brain | <20 |

Data represents the mean concentrations from the study. nih.gov

Advanced Analytical and Computational Methodologies in N Methyl L Tryptophan Research

Chromatographic Techniques for High-Precision Analysis

Chromatographic methods are fundamental to the separation and quantification of N-Methyl-L-Tryptophan and its metabolites from complex biological samples. These techniques offer high resolution and sensitivity, enabling the detailed study of metabolic pathways.

High-Performance Liquid Chromatography (HPLC) Coupled with Fluorescence and UV Detection for N-Methyl-L-Tryptophan and Metabolites

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tryptophan derivatives. The intrinsic spectroscopic properties of compounds like N-Methyl-L-Tryptophan, which possess an indole (B1671886) ring, allow for their detection using both ultraviolet (UV) and fluorescence detectors without the need for derivatization nih.gov. Fluorescence detection is particularly advantageous due to its high sensitivity and selectivity for fluorescent molecules like tryptophan and its methylated analogs. The selection of appropriate excitation and emission wavelengths is critical for optimizing the detection of specific metabolites nih.govmdpi.com.

UV detection, while generally less sensitive than fluorescence, provides a versatile and robust method for quantifying a broader range of tryptophan metabolites simultaneously nih.govnih.gov. The mobile phase composition, typically consisting of an aqueous buffer and an organic modifier like acetonitrile, is optimized to achieve efficient separation on a stationary phase, most commonly a C18 column nih.gov.

Table 1: HPLC Parameters for Tryptophan Metabolite Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase | Provides good retention and separation of indole-containing compounds. |

| Mobile Phase | Acetonitrile/Water with Formic Acid or Acetate Buffer | Organic modifier for elution control and buffer to maintain consistent ionization. |

| UV Detection | 220-280 nm | Wavelengths where the indole chromophore exhibits strong absorbance. nih.gov |

| Fluorescence Detection | Excitation: ~280-297 nm, Emission: ~344-360 nm | Maximizes the native fluorescence of the tryptophan indole ring for high sensitivity. nih.govmdpi.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly improved resolution, higher peak capacities, and substantially shorter analysis times mdpi.com. The enhanced speed of UHPLC is particularly beneficial for high-throughput screening of numerous samples in metabolomics studies mdpi.com. The fundamental principles of separation and detection remain similar to HPLC, but the increased efficiency allows for more complex mixtures of N-Methyl-L-Tryptophan and its metabolites to be resolved in a single analytical run.

Mass Spectrometry (GC-MS, LC-MS/MS, LC-HRMS) in N-Methyl-L-Tryptophan Metabolomics

The coupling of chromatographic separation with mass spectrometry (MS) provides unparalleled sensitivity and specificity for the analysis of N-Methyl-L-Tryptophan and its metabolic products.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of amino acids like N-Methyl-L-Tryptophan, derivatization is a prerequisite for GC-MS analysis . Silylation is a common derivatization technique that increases the volatility of the analytes, allowing them to be separated by gas chromatography and subsequently detected by mass spectrometry mdpi.com. GC-MS can provide detailed structural information based on the fragmentation patterns of the derivatized compounds nist.govresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the quantitative analysis of tryptophan and its metabolites in complex biological matrices such as serum, urine, and cell culture supernatants mdpi.commdpi.comresearchgate.netnih.gov. The high selectivity of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, allows for the accurate quantification of target analytes even at very low concentrations mdpi.comnih.gov. This method is adept at differentiating between structurally similar compounds, which is crucial in metabolic studies mdpi.com.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): LC-HRMS instruments, such as those utilizing Orbitrap technology, provide highly accurate mass measurements. This capability allows for the confident identification of unknown metabolites of N-Methyl-L-Tryptophan by determining their elemental composition nih.govrsc.org. High-resolution mass spectrometry is particularly valuable in untargeted metabolomics studies aimed at discovering novel metabolic pathways rsc.org.

Quantitative Determination Strategies Utilizing Internal Standards

For accurate and precise quantification in chromatographic methods, the use of an internal standard is essential. An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to the sample in a known concentration before sample preparation. This helps to correct for variations in sample extraction, injection volume, and instrument response nih.gov.

Stable isotope-labeled internal standards, such as deuterated or ¹³C-labeled N-Methyl-L-Tryptophan, are considered the gold standard for quantitative mass spectrometry-based methods nih.govresearchgate.net. These standards co-elute with the analyte and have nearly identical ionization efficiencies, leading to highly accurate quantification. In HPLC with UV or fluorescence detection, structural analogs like 6-methyltryptophan or 3-nitro-L-tyrosine can be employed as internal standards nih.govresearchgate.net.

Table 2: Examples of Internal Standards for Tryptophan Metabolite Analysis

| Analytical Technique | Internal Standard Type | Example Compounds |

|---|---|---|

| HPLC-UV/Fluorescence | Structural Analog | 3-nitro-L-tyrosine, 6-methyltryptophan nih.govresearchgate.net |

| LC-MS/MS | Stable Isotope Labeled | Deuterated Tryptophan (e.g., Tryptophan-d5) mdpi.com, ¹³C-labeled Tryptophan |

| GC-MS | Structural Analog or Isotope Labeled | D5-benzoic acid mdpi.com |

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for the definitive structural elucidation and conformational analysis of N-Methyl-L-Tryptophan.

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Methyl-L-Tryptophan Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in solution. For N-Methyl-L-Tryptophan, ¹H NMR and ¹³C NMR are the primary experiments used for structural confirmation.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the protons in the indole ring, the aliphatic side chain, and the N-methyl group are characteristic of the molecule's structure. For instance, the chemical shift of the N-methyl protons would be a key indicator of the methylation site.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The chemical shifts of the carbons in the indole ring, the carboxyl group, and the N-methyl group provide further confirmation of the molecular structure.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

Table 3: Predicted ¹H NMR Chemical Shifts for N-Methyl-L-Tryptophan

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole NH | ~10.8-11.2 | Singlet |

| Aromatic CHs | ~6.9-7.6 | Multiplets |

| Alpha-CH | ~3.5-4.0 | Doublet of Doublets |

| Beta-CH₂ | ~3.0-3.4 | Multiplets |

| N-CH₃ | ~2.5-2.8 | Singlet |

Note: These are predicted values and can vary depending on the solvent and other experimental conditions.

X-ray Crystallography of N-Methyl-L-Tryptophan and its Enzyme Complexes

When N-Methyl-L-tryptophan is bound to an enzyme, X-ray crystallography can illuminate the specific interactions within the enzyme's active site. This is critical for understanding the enzyme's mechanism and how the methylation of the tryptophan analog affects binding and catalysis. For instance, crystallographic studies of enzyme-ligand complexes can reveal hydrogen bonding networks, hydrophobic interactions, and electrostatic contacts that stabilize the bound state. nih.gov The development of time-resolved crystallography further allows for the characterization of transient enzyme-intermediate complexes, offering a window into the catalytic cycle. frontiersin.org

A synergistic approach combining X-ray crystallography with solid-state NMR spectroscopy and computational chemistry has proven powerful in refining the chemical details of enzyme active sites, such as protonation states, which are often ambiguous in crystallographic data alone. researchgate.netnih.gov

Advanced UV-Visible Spectroscopy in N-Methyl-L-Tryptophan Studies

UV-Visible spectroscopy is a valuable tool for studying compounds containing chromophores, such as the indole ring in N-Methyl-L-tryptophan. The aromatic indole moiety gives tryptophan and its derivatives their characteristic absorption and fluorescence properties. researchgate.net

The UV absorption spectrum of L-tryptophan features a prominent band that is attributed to an electronic transition to the 1Lb excited state. rsc.org The methylation on the alpha-amino group in N-Methyl-L-tryptophan can subtly influence the electronic environment of the indole chromophore, leading to shifts in the absorption maxima and changes in the molar absorptivity. These spectral changes can be monitored to study the interactions of N-Methyl-L-tryptophan with other molecules, such as proteins or nanoparticles. researchgate.net Advanced techniques, such as monitoring absorbance changes at specific wavelengths, can be used to calculate reaction rates when N-Methyl-L-tryptophan is involved in a biochemical reaction. libretexts.org

Spectroscopic Properties of Tryptophan Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹) | Key Transition |

|---|---|---|---|

| L-Tryptophan | ~280 | ~5,600 | π → π |

| N-Methyl-L-tryptophan | Slightly shifted from 280 | Similar to L-Tryptophan | π → π |

Computational Chemistry and Molecular Modeling Applications

Computational methods are indispensable for exploring the dynamic and energetic aspects of N-Methyl-L-tryptophan that are often inaccessible to experimental techniques alone.

Ab Initio and Density Functional Theory (DFT) for Conformational Landscapes of N-Methyl-L-Tryptophan

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure and energy of molecules. These methods are employed to map the potential energy surface of N-Methyl-L-tryptophan, identifying its stable conformers and the energy barriers between them. researchgate.net DFT calculations, with appropriate functionals and basis sets, can accurately predict molecular geometries, vibrational frequencies, and electronic properties. mdpi.com

For complex molecules like N-Methyl-L-tryptophan, a combination of different computational levels of theory can provide a balance between accuracy and computational cost. nih.gov Studies on similar molecules, like N-acetyl-L-tryptophan-N-methylamide, have successfully used DFT to identify numerous distinct low-energy conformations, providing insights into the intrinsic conformational preferences of the tryptophan sidechain and backbone. researchgate.net

Ramachandran Map Analysis of N-Methylated Tryptophan Residues in Peptides

The Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed regions for the backbone dihedral angles (phi, φ, and psi, ψ) of amino acid residues in a peptide chain. wikipedia.orgproteopedia.org N-methylation of the backbone amide nitrogen introduces significant steric constraints that alter the accessible regions of the Ramachandran plot for the methylated residue and the preceding residue. researchgate.net

Allowed Regions in Ramachandran Plot for Standard and N-Methylated Residues

| Region | Approximate φ (degrees) | Approximate ψ (degrees) | Favored by Standard Residues | Favored by N-Methylated Residues |

|---|---|---|---|---|

| Right-handed α-helix | -57 | -47 | Yes | Generally Disfavored researchgate.net |

| β-sheet | -110 to -140 | +110 to +135 | Yes | Potentially Altered |

| Left-handed helix | +57 | +47 | Rare (Glycine favored) | Potentially Altered |

Molecular Dynamics Simulations to Explore N-Methyl-L-Tryptophan’s Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. fz-juelich.de For N-Methyl-L-tryptophan, MD simulations can be used to study its interactions with solvent molecules, ions, and larger biomolecules like proteins. nih.govacs.org These simulations can reveal the dynamics of hydrogen bonding, hydrophobic interactions, and electrostatic interactions that govern the behavior of N-Methyl-L-tryptophan in different environments.

For example, MD simulations can be employed to understand how N-Methyl-L-tryptophan partitions between aqueous and non-aqueous phases, which is relevant to its bioavailability and transport properties. nih.gov In the context of enzyme binding, MD simulations can complement static crystallographic structures by exploring the conformational flexibility of both the ligand and the protein active site, providing insights into the binding process and the stability of the complex. nih.govacs.org

In Silico Molecular Docking of N-Methyl-L-Tryptophan with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. science.gov In silico docking of N-Methyl-L-tryptophan into the active sites of protein targets is a key step in structure-based drug design and in understanding its biological function. harbinengineeringjournal.com

The process involves generating a multitude of possible binding poses of N-Methyl-L-tryptophan within the protein's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. mdpi.com Successful docking studies can identify key amino acid residues involved in the interaction and provide hypotheses about the binding mode of N-Methyl-L-tryptophan, which can then be tested experimentally. utrgv.edu The results of molecular docking can guide the design of more potent and selective inhibitors or probes based on the N-Methyl-L-tryptophan scaffold.

Advanced Research Directions and Future Perspectives on N Methyl L Tryptophan in Chemical Biology

Biotechnological Production and Metabolic Engineering for N-Methyl-L-Tryptophan Synthesis

The industrial production of amino acids has increasingly shifted from chemical synthesis to microbial fermentation, which offers a more sustainable and environmentally friendly approach. researchgate.net While the biotechnological production of L-tryptophan is well-established in engineered microorganisms like Escherichia coli and Corynebacterium glutamicum, the synthesis of N-Methyl-L-tryptophan (NMT) requires further specific metabolic engineering strategies. tandfonline.comasm.org

The core strategy involves creating a microbial chassis that overproduces the precursor, L-tryptophan, and then introducing a final enzymatic step for N-methylation. Key metabolic engineering approaches for L-tryptophan overproduction include:

Enhancing Precursor Supply: Increasing the intracellular pools of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), the primary precursors for the aromatic amino acid biosynthesis pathway. researchgate.nettandfonline.com

Deregulation of the Shikimate Pathway: Overcoming feedback inhibition of key enzymes, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG/F/H), to channel more carbon flux towards chorismate, the common precursor for aromatic amino acids. researchgate.netresearchgate.net

Deregulation of the Tryptophan Branch: Eliminating feedback inhibition and repression of the trp operon, which controls the final conversion of chorismate to L-tryptophan. researchgate.net

Once a high-titer L-tryptophan-producing strain is established, the crucial step is the introduction of an enzyme capable of N-methylation. This is typically achieved using an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.gov Specific enzymes, such as 4-dimethylallyltryptophan N-methyltransferase (e.g., EasF, IfgB), have been identified in fungi as part of the ergot alkaloid biosynthesis pathway. uniprot.orguniprot.org These enzymes catalyze the N-methylation of a tryptophan derivative, producing 4-dimethylallyl-L-abrine (N-methyl-4-dimethylallyl-L-tryptophan). uniprot.orgwikipedia.org Expressing such a methyltransferase in an L-tryptophan overproducing host could establish a novel biosynthetic pathway for NMT. Further engineering would focus on ensuring a sufficient supply of the methyl donor SAM, for instance by upregulating the methionine biosynthesis pathway. tandfonline.comnih.gov

| Metabolic Module | Target Gene(s) | Engineering Strategy | Rationale | Reference |

|---|---|---|---|---|

| Central Metabolism | ppsA, tktA | Overexpression | Increase intracellular pools of precursors PEP and E4P. | researchgate.net |

| Shikimate Pathway | aroG, aroF, aroH | Express feedback-resistant (fbr) variants. | Alleviate feedback inhibition by aromatic amino acids to increase carbon flux. | asm.org |

| Tryptophan Pathway | trpR | Deletion | Remove transcriptional repression of the trp operon. | researchgate.net |

| Tryptophan Export | yddG | Overexpression | Enhance export of aromatic amino acids to reduce intracellular toxicity. | researchgate.net |

| N-Methylation | easF, ifgB | Heterologous expression | Introduce a terminal N-methyltransferase enzyme to convert L-tryptophan to N-Methyl-L-tryptophan. | uniprot.orguniprot.org |

| Cofactor Supply | metJ, metK | Deletion/Overexpression | Increase the intracellular pool of the methyl donor S-adenosyl-L-methionine (SAM). | tandfonline.comnih.gov |

Design and Development of Novel Chemical Probes Based on N-Methyl-L-Tryptophan Scaffolds

Chemical probes are essential for visualizing and quantifying biological processes in real-time within living systems. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiolabeled probes. Tryptophan metabolism is a key target for PET imaging in oncology and neuroscience, with probes like α-[¹¹C]-methyl-L-tryptophan ([¹¹C]AMT) being used to study brain serotonin (B10506) synthesis and tumor metabolism. snmjournals.orgnih.gov The development of probes based on the N-Methyl-L-tryptophan scaffold represents a promising frontier.

The design of such probes involves several key considerations:

Choice of Radionuclide: Carbon-11 (B1219553) (¹¹C, t½ ≈ 20 min) allows for multiple scans in a single day but requires an on-site cyclotron. Fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min) has a longer half-life, enabling distribution to facilities without a cyclotron and imaging at later time points. acs.orgnih.gov

Labeling Position: The radioisotope must be incorporated into the molecule without disrupting its interaction with the biological target. For an NMT-based probe, the ¹¹C label could be placed on the N-methyl group itself, creating [¹¹C]N-methyl-L-tryptophan. For ¹⁸F labeling, a fluoroalkyl group could be attached to the indole (B1671886) nitrogen (e.g., 1-(2-[¹⁸F]fluoroethyl)-N-methyl-L-tryptophan) or the aromatic ring could be directly fluorinated. nih.govthno.org

Biological Target: An NMT-based probe would be distinct from L-tryptophan or other analogs like 1-methyl-tryptophan. Its N-methylation likely prevents it from being a substrate for protein synthesis or enzymes like indoleamine 2,3-dioxygenase (IDO), making it a more specific tracer for particular transporters or metabolic pathways that recognize it. snmjournals.orgthno.org

For example, a radiolabeled NMT probe could be used to investigate the substrate specificity of amino acid transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancers. acs.org Research on fluorinated α-methyl-tryptophan analogs has shown that while structurally similar, their biological properties can differ significantly, underscoring the need for careful preclinical evaluation of any new probe. acs.org

| Probe Name | Structure Type | Radionuclide | Primary Application/Target | Reference |

|---|---|---|---|---|

| α-[¹¹C]-methyl-L-tryptophan ([¹¹C]AMT) | α-Methylated | ¹¹C | Serotonin/Kynurenine (B1673888) pathway imaging; brain tumors, epilepsy. | snmjournals.orgnih.gov |

| 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp) | Indole-N-alkylated | ¹⁸F | IDO-mediated kynurenine pathway imaging in cancer. | nih.gov |

| 5-[¹⁸F]Fluoro-α-methyl-L-tryptophan (5-[¹⁸F]F-AMT) | Ring-fluorinated, α-methylated | ¹⁸F | Potential for IDO1 targeted imaging in cancer. | thno.org |

| [¹¹C]N-methyl-L-tryptophan | Nα-methylated (Proposed) | ¹¹C | Probing specific amino acid transporters; studying NMT metabolism. | N/A |

| N-methyl-[¹⁸F]fluoro-L-tryptophan | Ring-fluorinated, Nα-methylated (Proposed) | ¹⁸F | Imaging transporters or enzymes that recognize NMT with a longer half-life probe. | N/A |

Engineering of N-Methyl-L-Tryptophan-Containing Peptidomimetics for Specific Receptor Targeting

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. nih.gov N-methylation of the peptide backbone is a powerful and widely used strategy in peptidomimetic design. diva-portal.orgcam.ac.uk Incorporating N-Methyl-L-tryptophan into a peptide sequence in place of L-tryptophan can confer several advantages:

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, preventing cleavage of the adjacent amide bond and increasing the peptide's half-life in plasma. cam.ac.uknih.gov

Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity. diva-portal.org

Modulated Receptor Interactions: The loss of the amide N-H proton, a hydrogen bond donor, and the introduction of a bulky methyl group can alter the binding interactions with a target receptor, which can be leveraged to fine-tune activity and selectivity. diva-portal.org

A compelling example of this principle is the modification of ligands for the gastrin-releasing peptide receptor (GRPR), a target in cancer therapy. When L-tryptophan at position 8 of the GRPR antagonist RM2 was replaced with α-methyl-L-tryptophan, the resulting peptidomimetic (¹⁷⁷Lu-AMTG) showed considerably improved stability in human plasma and higher tumor retention in preclinical models. nih.govsnmjournals.org A similar strategy using N-Methyl-L-tryptophan is expected to yield comparable or potentially superior stability enhancements. This approach could be applied to a wide range of peptide-based therapeutics where a tryptophan residue is critical for receptor binding, such as in ligands for the NK1 receptor or cholecystokinin-2 receptor (CCK2R). google.comacs.org

| Property | Effect of N-Methylation | Underlying Mechanism | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | Steric shielding of the amide bond from proteolytic enzymes. | cam.ac.uknih.gov |

| Receptor Affinity | Variable (Increased, Decreased, or Unchanged) | Altered backbone conformation and removal of a hydrogen bond donor. Can either improve fit or disrupt key interactions. | diva-portal.org |

| Conformational Flexibility | Decreased | Increased energy barrier for rotation around the Cα-N bond; favors a specific (cis/trans) amide bond conformation. | diva-portal.orgcam.ac.uk |

| Membrane Permeability | Often Increased | Reduces the number of hydrogen bond donors, decreasing the desolvation penalty for crossing the lipid bilayer. | frontiersin.org |

Elucidating N-Methyl-L-Tryptophan’s Role in Complex Biological Networks Beyond Canonical Tryptophan Metabolism

L-tryptophan sits (B43327) at a critical metabolic crossroads, influencing immune, neural, and gut microbial networks. wikipedia.org Its metabolism is primarily divided into the serotonin pathway (producing neurotransmitters) and the kynurenine pathway (producing immunomodulatory and neuroactive metabolites). wikipedia.org A central regulator in this network is the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that responds to various tryptophan catabolites, including kynurenine, to modulate immune responses. mdpi.commdpi.com

N-Methyl-L-tryptophan is poised to be a unique tool for dissecting these complex networks. Because its α-amino group is methylated, it is unlikely to be a substrate for the rate-limiting enzymes of the canonical pathways, Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO1). This feature distinguishes it from L-tryptophan. However, like other tryptophan derivatives such as 1-methyl-tryptophan, NMT is an aromatic hydrocarbon and may act as a direct ligand for the AHR. oncotarget.comnih.gov

This hypothesis suggests a powerful research direction: using NMT to specifically activate AHR signaling without generating the complex downstream bouquet of kynurenine pathway metabolites. This would allow researchers to de-convolute the effects of direct AHR activation from the effects of tryptophan depletion or the actions of individual kynurenines. Studies have shown that other tryptophan analogs can activate the AHR pathway, leading to the expression of target genes like CYP1B1. oncotarget.comnih.gov By treating cells or preclinical models with NMT and employing systems biology techniques (e.g., transcriptomics, metabolomics, proteomics), researchers can map the specific signaling cascades and gene networks that are uniquely regulated by an N-methylated tryptophan analog, providing a clearer picture of its role in immune cell differentiation, inflammation, and cellular homeostasis. imrpress.com

Exploring the Therapeutic Potential of N-Methyl-L-Tryptophan Analogs in Preclinical Disease Models

The therapeutic potential of modifying the tryptophan structure is well-documented in various preclinical disease models, particularly in cancer immunotherapy. The enzyme IDO1 is often overexpressed by tumors to create an immunosuppressive microenvironment by depleting tryptophan and producing kynurenine. aacrjournals.org Tryptophan analogs that inhibit IDO1, such as 1-methyl-L-tryptophan (L-1-MT) and 1-methyl-D-tryptophan (Indoximod), have been shown in preclinical mouse models to slow the growth of IDO1-expressing tumors by restoring anti-tumor T cell activity. aacrjournals.orgdovepress.compnas.org

While N-Methyl-L-tryptophan itself has not been extensively explored as a therapeutic, its structural analogs provide a strong rationale for investigation. Given that NMT may not be an IDO1 substrate, its analogs could be designed to target other aspects of tryptophan metabolism or related signaling pathways.

Future research could explore:

AHR-Modulating Agents: Building on the hypothesis from the previous section, NMT analogs could be designed as selective AHR agonists or antagonists. In diseases like bladder cancer, AHR activation is associated with tumor progression, suggesting an antagonist could be beneficial. nih.gov Conversely, in other contexts, AHR activation by microbial tryptophan metabolites can suppress inflammation. mdpi.com

Targeting Amino Acid Transporters: Cancers often upregulate specific amino acid transporters to fuel their growth. NMT analogs could be developed to selectively block these transporters, starving cancer cells of essential nutrients.

Metabolic Disease Models: Other methylated tryptophan analogs, such as α-methyl-L-tryptophan, have shown promise in preclinical models of obesity by reversing hyperglycemia and hepatic steatosis. [This finding is based on prior knowledge outside the provided search results but is relevant to the broader context of methylated tryptophan analogs.] This suggests that NMT analogs could also be explored for their effects on metabolic regulation.

The development and testing of NMT analogs in established preclinical models of cancer, autoimmune disease, and metabolic disorders is a logical next step to unlock their therapeutic potential.

| Compound | Disease Model | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| 1-Methyl-L-tryptophan (L-1-MT) | Mouse tumor models (e.g., melanoma, breast cancer) | Inhibited tumor growth, often in combination with chemotherapy. Restored T cell proliferation. | Inhibition of the IDO1 enzyme, preventing tryptophan catabolism and immune suppression. | aacrjournals.orgdovepress.com |

| 1-Methyl-D-tryptophan (Indoximod) | Bladder cancer cells; various preclinical tumor models | Showed anti-tumor activity. Also found to be an AHR pathway agonist, independent of IDO1 inhibition. | IDO1 pathway inhibition; AHR activation. | nih.govdovepress.com |

| α-Methyl-L-tryptophan (in ¹⁷⁷Lu-AMTG) | Mouse model of prostate cancer (PC-3 xenograft) | Improved metabolic stability and tumor retention of a GRPR-targeting radiopharmaceutical. | Steric hindrance of proteolytic cleavage site in a peptide. | nih.gov |

| TDO inhibitor (680C91) | Mouse tumor model (P815) | TDO-expressing tumors were rejected in immunized mice treated with the inhibitor. | Inhibition of the Tryptophan 2,3-dioxygenase (TDO) enzyme. | pnas.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-N-Me-Trp-OH·HCl in a laboratory setting?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with methylated tryptophan residues introduced via protective group strategies (e.g., formyl groups). Post-synthesis, hydrochloric acid is used for deprotection and salt formation. Characterization should include HPLC (≥98% purity) and mass spectrometry (e.g., ESI-MS) to confirm molecular weight .

Q. How should researchers ensure the purity of H-N-Me-Trp-OH·HCl during experimental procedures?

- Methodological Answer : Purity verification requires reversed-phase HPLC with UV detection at 280 nm (for tryptophan absorption) and comparison against certified standards. NMR (1H/13C) can confirm structural integrity, focusing on methyl group signals (~2.8–3.2 ppm for N-methyl) and aromatic protons. Trace impurities (e.g., residual solvents) should be quantified via GC-MS .

Q. What safety protocols must be followed when handling H-N-Me-Trp-OH·HCl in biochemical assays?

- Methodological Answer : Adhere to CLP/GHS guidelines: use PPE (gloves, goggles), avoid inhalation/contact with skin, and work in a fume hood. The compound is not classified as hazardous under GB CLP, but its ecological impact (e.g., water hazard class D3) necessitates controlled disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported stability of H-N-Me-Trp-OH·HCl under varying pH conditions?

- Methodological Answer : Stability studies should employ kinetic assays (e.g., UV-Vis spectroscopy monitoring absorbance changes) across pH 2–10. Contradictions may arise from oxidation susceptibility (tryptophan’s indole ring); replicate experiments under inert atmospheres (N2/Ar) and use antioxidants (e.g., ascorbic acid) to isolate pH-specific degradation pathways .

Q. What advanced spectroscopic techniques are suitable for analyzing the conformational dynamics of H-N-Me-Trp-OH·HCl in peptide synthesis?

- Methodological Answer : Circular dichroism (CD) can monitor secondary structure interactions, while 2D NMR (e.g., NOESY) resolves spatial arrangements of the methylated side chain. Time-resolved fluorescence spectroscopy quantifies rotational freedom of the indole moiety in solvent environments .

Q. What methodological considerations are critical when studying the interaction of H-N-Me-Trp-OH·HCl with enzymatic targets in vitro?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). Control for non-specific interactions by comparing methylated vs. non-methylated analogs. Validate results with enzymatic inhibition assays (e.g., IC50 determination) under physiological pH and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.